![molecular formula C14H17N3OS B2463539 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide CAS No. 2097893-03-1](/img/structure/B2463539.png)
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and an amide group
Métodos De Preparación
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via cross-coupling reactions, often using palladium catalysts.
Amide Formation: The final step involves the formation of the amide bond through condensation reactions between the amine and carboxylic acid derivatives
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogenation catalysts can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyrazole or thiophene rings, introducing different functional groups
Common reagents include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas for reduction. Major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mecanismo De Acción
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole and thiophene derivatives, such as:
- N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
- 2-(1H-pyrazol-1-yl)-3-(thiophen-2-yl)propanoic acid
- 1-(thiophen-2-yl)-3-(1H-pyrazol-1-yl)propan-1-one
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-5-14(18)15-10-13(12-6-9-19-11-12)17-8-4-7-16-17/h2,4,6-9,11,13H,1,3,5,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRCAKATVRSHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
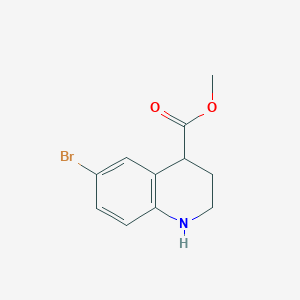
![2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2463462.png)
![2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2463464.png)
![1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2463465.png)
![2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2463466.png)
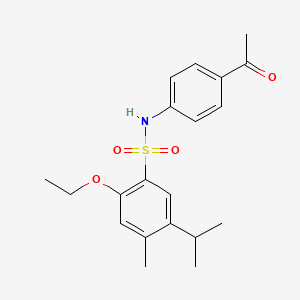
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)
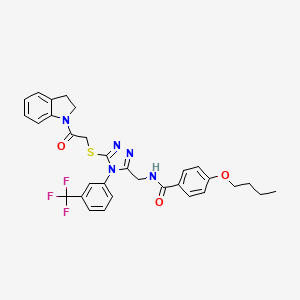
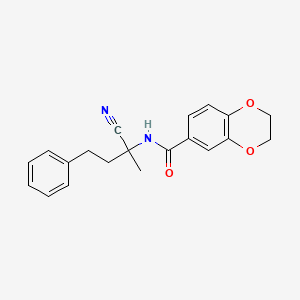
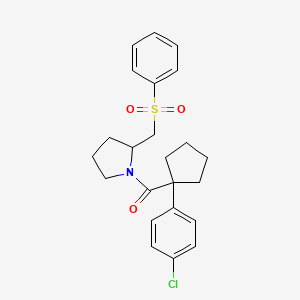
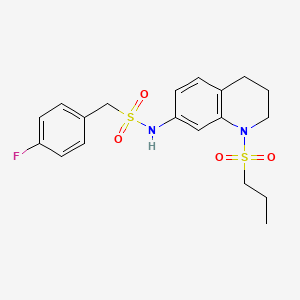
![N-butyl-4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2463476.png)
![ethyl 3-carbamoyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463477.png)
![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)
